1-((4-氯苯基)磺酰基)-4-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H21ClN6O3S and its molecular weight is 448.93. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 合成: 研究人员已探索了包括该化合物在内的哌嗪的合成,因为它们与药物和天然产物开发相关 .
- 生物学相关结构: 该化合物的简便合成允许获得芳基哌嗪,这些芳基哌嗪在生物学上是相关的,并且可能作为潜在的候选药物 .
- 模块化合成: 模块化方法能够制备 2,6-二取代哌嗪,可以进一步探索其治疗用途 .
药物化学与药物研发
化学生物学与配体设计
材料科学与催化
有机合成与方法学
生物活性
The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine (CAS Number: 60893-38-1) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H14ClN5O2S with a molecular weight of approximately 282.743 g/mol . The structure includes a piperazine ring substituted with both a chlorophenyl sulfonyl group and a methoxyphenyl tetrazole moiety, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. One study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other bacterial strains . The structure-activity relationship (SAR) indicates that modifications in the phenyl groups can enhance antibacterial efficacy.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Moderate |
Compound B | Bacillus subtilis | Strong |
Compound C | Escherichia coli | Weak |
Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against urease , an enzyme implicated in various pathological conditions, including urinary tract infections . Additionally, some derivatives have been identified as potent inhibitors of acetylcholinesterase , which is crucial for neuropharmacological applications .
Table 2: Enzyme Inhibition Potency
Compound Name | Enzyme Target | IC50 Value (µM) |
---|---|---|
Compound E | Acetylcholinesterase | 2.14±0.003 |
Compound F | Urease | 0.63±0.001 |
The mechanism by which these compounds exert their biological effects is primarily through interaction with specific enzymes and bacterial targets. Docking studies have elucidated that the sulfonamide moiety plays a significant role in binding to active sites of target enzymes, while the piperazine ring enhances solubility and bioavailability .
Case Studies
A series of synthesized compounds based on the core structure of 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine were subjected to in vitro testing. Results indicated that structural modifications could lead to enhanced antibacterial and enzyme inhibitory activities, suggesting a promising avenue for drug development.
Study Example
In one notable study, researchers synthesized multiple derivatives and tested their efficacy against various bacterial strains. The findings indicated that certain modifications significantly increased potency against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-29-17-6-4-16(5-7-17)26-19(21-22-23-26)14-24-10-12-25(13-11-24)30(27,28)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVPEMTKGGORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。